molecular formula C19H25N3O5 B2529597 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide CAS No. 2380186-23-0

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

Cat. No.: B2529597
CAS No.: 2380186-23-0
M. Wt: 375.425
InChI Key: PFGPASFRDVEGPV-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a cyclobutyl group

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c23-17(20-11-14-2-3-15-16(10-14)27-13-26-15)18(24)21-12-19(4-1-5-19)22-6-8-25-9-7-22/h2-3,10H,1,4-9,11-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGPASFRDVEGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst.

    Coupling Reactions: The final step involves coupling the benzodioxole and morpholine derivatives using a diamide linkage, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole ring can undergo oxidation reactions, often yielding quinone derivatives.

    Reduction: The amide groups can be reduced to amines under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Medicinally, it could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The benzodioxole ring could facilitate binding to aromatic amino acids in proteins, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound also features a benzodioxole ring but differs in its amine substitution.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another benzodioxole derivative with a carboxylic acid group.

    4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: A benzodioxole compound with an alcohol functional group.

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide is unique due to its combination of a benzodioxole ring, a morpholine ring, and a cyclobutyl group, which may confer distinct chemical and biological properties not found in the similar compounds listed above.

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